1-(1-Cyclopropylethyl)-2,5-Dihydro-1H-pyrrol-2,5-dion

Übersicht

Beschreibung

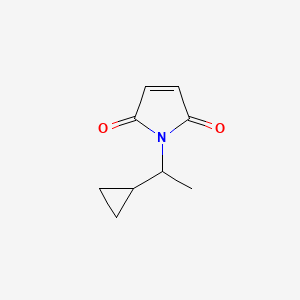

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that features a cyclopropyl group attached to a pyrrole ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research has demonstrated that derivatives of pyrrole-2,5-dione compounds exhibit notable antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione have been synthesized and tested for their efficacy against human liver cancer (HepG-2) and breast cancer (MCF-7). These compounds showed superior activity compared to standard treatments like doxorubicin, indicating their potential as anticancer agents .

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. Studies have indicated that 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione and its analogs can inhibit the growth of various pathogenic microorganisms. This makes them candidates for developing new antimicrobial agents .

Materials Science Applications

Polymer Chemistry

The unique structure of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers using this compound has shown promising results in creating materials with improved performance characteristics .

Nanotechnology

In nanotechnology, pyrrole derivatives have been explored for their ability to form conductive polymers. The electrical conductivity of these polymers can be tailored by modifying the pyrrole structure. This application is particularly relevant in developing sensors and electronic devices .

Agricultural Chemistry Applications

Pesticide Development

The compound's biological activity extends to agricultural applications where it can be utilized in the formulation of new pesticides. The effectiveness of pyrrole derivatives against pests can lead to the development of safer and more efficient agricultural chemicals that minimize environmental impact while maximizing crop protection .

Case Studies

Wirkmechanismus

Target of Action

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is an insecticide that primarily targets a variety of insect pests . It is highly effective against numerous insect pests in various orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera .

Mode of Action

The mode of action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves the selective activation of the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, the compound attaches to the insect RyR, inducing the uncontrolled release of calcium stores present in muscle cells . This leads to immediate feeding cessation, muscle contraction, paralysis, and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione are primarily related to muscle contraction and calcium regulation in the target insects . The uncontrolled release of calcium stores disrupts normal cellular processes, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that it may have good bioavailability in the target organisms, although further studies would be needed to confirm this.

Result of Action

The result of the action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is the effective control of a wide range of insect pests . By disrupting calcium regulation and muscle contraction, it causes immediate feeding cessation, paralysis, and death in the target insects .

Action Environment

The action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione may be influenced by environmental factors. It is known to be environmentally persistent , suggesting that it may remain effective for a long period after application. It is also known to be highly toxic to bees and moderately toxic to earthworms , indicating that its use must be carefully managed to minimize harm to non-target organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ethylamine with maleic anhydride, followed by cyclization to form the desired pyrrole derivative. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrole ring.

Pyrrole-2,5-dione: Contains the pyrrole ring but without the cyclopropyl group.

Uniqueness

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a cyclopropyl group attached to a pyrrole ring, which contributes to its distinct biological properties.

- Molecular Formula : C9H11NO2

- CAS Number : 1153367-81-7

1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione primarily acts as an insecticide by selectively activating the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insects. This activation leads to uncontrolled calcium release, resulting in paralysis and death of the insect. The compound's low aqueous solubility and non-volatility contribute to its effectiveness in pest control applications.

Antimicrobial and Anti-inflammatory Properties

Research indicates that 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits notable antimicrobial and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in various diseases:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains. The structural modifications in 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione may enhance its efficacy against specific pathogens .

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. It has been compared favorably to established anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives similar to 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione:

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione indicates low toxicity at therapeutic concentrations. In studies involving peripheral blood mononuclear cells (PBMCs), the compound did not induce apoptosis or necrosis at low to medium concentrations but showed slight toxicity at higher doses .

Eigenschaften

IUPAC Name |

1-(1-cyclopropylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYHKRNBTUYMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.